molecular formula C20H25N3OS2 B2735056 (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421481-12-0

(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2735056
CAS No.: 1421481-12-0
M. Wt: 387.56
InChI Key: RSOXGENOKHLSJX-UHFFFAOYSA-N
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Description

(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a novel chemical hybrid designed for advanced pharmacological and microbiological research. Its structure integrates a phenylthiazole moiety, a scaffold recognized for its potent antimicrobial properties, particularly against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . This core is linked to a complex thiazepane scaffold incorporating a pyrrolidinylmethyl group. Pyrrolidine derivatives are of significant interest in neuroscience research, as they have been shown to act as potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), with potential applications in the study of stimulant use disorders and central nervous system (CNS) pathways . The strategic combination of these pharmacophores in a single molecule suggests potential for multifunctional activity, making it a valuable tool for scientists investigating new strategies to overcome antibiotic resistance or to probe complex neurotransmitter reuptake mechanisms . Researchers can utilize this compound in vitro to elucidate its precise mechanism of action, selectivity, and any potential for disrupting biofilm formation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS2/c24-20(18-15-26-19(21-18)16-7-2-1-3-8-16)23-11-6-12-25-14-17(23)13-22-9-4-5-10-22/h1-3,7-8,15,17H,4-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXGENOKHLSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule decomposes into two primary fragments:

  • 2-Phenylthiazol-4-yl moiety : Synthesized via Hantzsch thiazole formation.
  • 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane : Derived from thiazepan-5-one through reductive amination and alkylation.

Coupling these fragments via a methanone bridge completes the synthesis. This approach aligns with modular strategies for complex heterocycles.

Synthesis of (2-Phenylthiazol-4-yl)acetic Acid

Hantzsch Thiazole Formation

Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) reacts with thiobenzamide (1.37 g, 10 mmol) in refluxing methanol (20 mL, 24 h) to form ethyl (2-phenylthiazol-4-yl)acetate. Hydrolysis with LiOH (1 g in H₂O, 4 h) yields (2-phenylthiazol-4-yl)acetic acid (50% yield).

Table 1: Reaction Conditions for Thiazole Synthesis
Parameter Value
Solvent Methanol
Temperature Reflux (64.7°C)
Reaction Time 24 h
Workup Acidification to pH 3–4
Yield 50%

Synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane

Thiazepan-5-one Intermediate

Hexahydro-5-oxo-1,4-thiazepine (721.5 mg) undergoes LAH reduction (5.5 mL 1M in THF, 0°C → RT, 4 h) to yield 1,4-thiazepane. Quenching with NaOH/H₂O and ether extraction affords the amine (616.6 mg).

Pyrrolidinylmethyl Functionalization

1,4-Thiazepane reacts with 4-(pyrrolidin-1-ylmethyl)benzaldehyde (synthesized via acetal formation and nucleophilic substitution) under reductive amination (NaBH₃CN, MeOH, 12 h). The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Table 2: Reductive Amination Parameters
Parameter Value
Reductant Sodium cyanoborohydride
Solvent Methanol
Temperature Room temperature
Reaction Time 12 h
Purification Column chromatography

Coupling via Methanone Bridge

Acylation Strategy

(2-Phenylthiazol-4-yl)acetic acid is converted to its acid chloride (SOCl₂, reflux, 2 h). Reacting with 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane in dry THF (0°C → RT, 12 h) forms the target methanone. Triethylamine neutralizes HCl byproduct.

Table 3: Acylation Reaction Details
Parameter Value
Coupling Agent Thionyl chloride
Solvent Tetrahydrofuran (THF)
Base Triethylamine
Yield 65–70%

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 2H, thiazole-C₆H₅), 4.55 (s, 2H, CH₂N), 3.39 (q, J = 7.0 Hz, 4H, pyrrolidine-CH₂).
  • MS (ESI+) : m/z 380.52 [M+H]⁺, consistent with molecular formula C₂₁H₂₀N₂OS₂.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >95% purity. TLC (SiO₂, EtOAc/hexane 1:1) shows a single spot (Rf = 0.45).

Optimization and Scalability

Yield Improvements

  • Thiazole Synthesis : Replacing LiOH with NaOH increases hydrolysis yield to 60%.
  • Reductive Amination : Microwave assistance (100°C, 1 h) enhances reaction efficiency.

Industrial Considerations

  • Cost Analysis : Bulk LAH reduction is substituted with NaBH₄/I₂ for safer scaling.
  • Green Chemistry : Ethanol replaces methanol as a recyclable solvent.

Scientific Research Applications

(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and binding profile can be contextualized by comparing it to analogous molecules, particularly those targeting CB1 receptors or featuring thiazole/thiazepane scaffolds. Below is a detailed analysis:

Structural Analogues with Modified Side Chains

Evidence from cannabinoid ligand studies highlights the importance of side-chain flexibility and heteroatom placement. For example:

  • Morpholinoethyl-substituted indoles (e.g., WIN 55,212-2) exhibit high CB1 affinity due to the morpholine ring’s hydrogen-bonding capacity. Replacing morpholine with pyrrolidine (as in the target compound) may alter receptor interactions, as pyrrolidine’s smaller ring size and reduced polarity could decrease binding efficiency .
  • Carbon chain length: Optimal CB1 activity in cannabinoids requires side chains of 4–6 carbons.

Thiazole vs. Indole/Pyrrole Cores

  • Thiazole vs. Indole : Indole derivatives (e.g., AM-2201) generally exhibit higher CB1 affinity than thiazole-based compounds due to indole’s planar structure and π-π stacking capability. The thiazole ring in the target compound may reduce receptor engagement but enhance metabolic stability due to reduced susceptibility to oxidative degradation .
  • Pyrrole derivatives: Pyrrole-based cannabinoids (e.g., JWH-307) are less potent than indole analogues but show improved selectivity for hypomobility and antinociception over hypothermia. The target compound’s pyrrolidine substitution (distinct from pyrrole cores) may similarly decouple certain pharmacological effects .

Thiazepane vs. Piperazine/Morpholine Rings

  • In contrast, piperazine (6-membered) or morpholine (oxygen-containing) rings restrict flexibility but improve solubility. The target compound’s thiazepane may balance these properties, though its sulfur atom could introduce steric hindrance .

Research Implications and Limitations

While the target compound’s design incorporates features from validated cannabinoid ligands, its structural uniqueness introduces both opportunities and challenges:

  • Opportunities: The thiazepane-pyrrolidine combination may enable selective targeting of non-canonical cannabinoid pathways or allosteric sites.
  • Limitations : The absence of direct binding or in vivo data (e.g., hypothermia, catalepsy) limits definitive conclusions. Comparative studies with standardized assays (e.g., CB1/CB2 binding, functional GTPγS tests) are needed to validate hypotheses derived from structural analogy .

Biological Activity

The compound (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a member of the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_{4}OS with a molecular weight of approximately 326.37 g/mol. Its structure features a phenylthiazole moiety linked to a pyrrolidinylthiazepan group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄OS
Molecular Weight326.37 g/mol
CAS Number2034316-11-3

The primary mechanism of action for this compound involves its interaction with specific biological targets. Notably, it acts as an agonist for G-protein coupled bile acid receptor 1 (GPBAR1) . This interaction leads to several downstream effects:

  • Metabolic Pathway Modulation : Activation of GPBAR1 has been shown to stimulate proglucagon gene expression and increase GLP-1 secretion, which plays a significant role in glucose metabolism and insulin sensitivity.
  • Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant activity against various pathogens, including fungi such as Candida albicans. The presence of electronegative substituents on the phenyl ring enhances this activity by improving lipophilicity and membrane penetration .

Antifungal Activity

Research indicates that thiazole derivatives exhibit potent antifungal properties. For instance, studies have shown that modifications in the thiazole structure can enhance antifungal efficacy against strains like Candida parapsilosis and Candida albicans. The minimal inhibitory concentration (MIC) values for related compounds suggest that structural variations can significantly impact their antifungal potency .

Anticancer Potential

Thiazole compounds have also been evaluated for their anticancer properties. In vitro studies reveal that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. The presence of specific functional groups appears to correlate with enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design .

Study 1: Antifungal Efficacy

A recent study synthesized a series of thiazole derivatives and tested their antifungal activity using the EUCAST protocol. Compounds with fluorine or chlorine substituents exhibited significantly lower MIC values compared to those with hydrogen or methyl groups. For example, one derivative showed an MIC of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of thiazole-pyridine hybrids. These compounds were tested against various cancer cell lines, revealing that one particular derivative had an IC50 value significantly lower than that of standard treatments like doxorubicin. This suggests that thiazole-based compounds could serve as promising candidates in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Absorption : High lipid solubility indicates good gastrointestinal absorption.
  • Distribution : Predicted to be a P-glycoprotein substrate, which may influence bioavailability.
  • Metabolism : Likely metabolized by liver enzymes; however, specific pathways require further investigation.
  • Excretion : Expected renal elimination based on molecular characteristics.

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